molecular formula C11H8N2O2 B14303562 (2E)-[(Quinolin-6-yl)imino]acetic acid CAS No. 121810-76-2

(2E)-[(Quinolin-6-yl)imino]acetic acid

Cat. No.: B14303562
CAS No.: 121810-76-2
M. Wt: 200.19 g/mol
InChI Key: PRQLWHJTTIFFDK-UHFFFAOYSA-N
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Description

(2E)-[(Quinolin-6-yl)imino]acetic acid is a chemical compound that features a quinoline ring system attached to an imino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-[(Quinolin-6-yl)imino]acetic acid typically involves the reaction of quinoline derivatives with appropriate reagents to introduce the imino and acetic acid functionalities. One common method involves the condensation of quinoline-6-carbaldehyde with glycine in the presence of an acid catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-[(Quinolin-6-yl)imino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid.

    Reduction: Reduction of the imino group can yield the corresponding amine derivative.

    Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.

Major Products

The major products formed from these reactions include quinoline-6-carboxylic acid, amine derivatives, and various substituted quinoline compounds.

Scientific Research Applications

(2E)-[(Quinolin-6-yl)imino]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-[(Quinolin-6-yl)imino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds with active sites, while the quinoline ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Quinoline-6-carboxylic acid
  • Quinoline-6-amine
  • (2E)-[(Quinolin-6-yl)imino]propionic acid

Uniqueness

(2E)-[(Quinolin-6-yl)imino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

121810-76-2

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

2-quinolin-6-yliminoacetic acid

InChI

InChI=1S/C11H8N2O2/c14-11(15)7-13-9-3-4-10-8(6-9)2-1-5-12-10/h1-7H,(H,14,15)

InChI Key

PRQLWHJTTIFFDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)N=CC(=O)O)N=C1

Origin of Product

United States

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